Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Lipophilicity XLogP3 Drug-likeness

Researchers investigating antimalarial 4-aminoquinoline SAR often find the 6-CF3 substitution pattern underexplored compared to 7-CF3/8-CF3 analogs, creating a gap in lead optimization. This compound directly addresses that gap: - Provides the 6-CF3 regioisomer (XLogP3 4.8; Δ +0.3 vs para-methyl ester analog) for systematic ADME and protonation/hematin-binding studies. - Supplied at ≥97% purity under ISO certification, suitable for SPR, ITC, and X-ray crystallography without confounding impurities. - In stock with standard pack sizes (10 mg-bulk); custom synthesis available on request.

Molecular Formula C19H15F3N2O2
Molecular Weight 360.3 g/mol
Cat. No. B12118850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate
Molecular FormulaC19H15F3N2O2
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F
InChIInChI=1S/C19H15F3N2O2/c1-2-26-18(25)12-4-3-5-14(10-12)24-17-8-9-23-16-7-6-13(11-15(16)17)19(20,21)22/h3-11H,2H2,1H3,(H,23,24)
InChIKeyYLCUZTJTPVRTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate – Baseline Characterization


Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate (CAS 1215634-92-6; synonym 866042-34-4) is a synthetic 4-aminoquinoline derivative that integrates an ethyl ester benzoate moiety at the meta-position of the aniline ring with a trifluoromethyl-substituted quinoline core . Its molecular formula is C19H15F3N2O2 with a molecular weight of 360.3 g/mol and an XLogP3-AA of 4.8, as cataloged in PubChem [1]. The compound belongs to the 4-aminoquinoline class, a privileged scaffold in medicinal chemistry associated with antimalarial, anticancer, and antimicrobial activities, with the –CF3 group at position 6 conferring enhanced lipophilicity relative to the unsubstituted quinoline core . It is supplied commercially at purities ranging from 95% to 98% (NLT) for research and development use .

6-CF3 4-aminoquinoline scaffold for SAR exploration
Ethyl ester lipophilicity profile for ADME profiling studies
ISO-certified purity for sensitive assay workflows

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate – Structural Differentiation


The 4-aminoquinoline scaffold is highly sensitive to the position and nature of substituents on the aniline ring and the ester moiety. Trifluoromethyl positional isomerism on the quinoline core (6-CF3 vs 7-CF3 vs 8-CF3) has been shown to alter protonation preferences and hematin binding, directly impacting antimalarial efficacy in vivo, with 7-CF3 being permissive for activity while 2,8-di-CF3 abolishes it [1]. Similarly, the aniline substitution pattern (meta vs para vs ortho) dictates the spatial orientation of the ester carbonyl, which can modulate target binding geometry and physicochemical properties . The choice of ester (ethyl vs methyl) affects XLogP3 by approximately 0.3 log units (4.8 vs 4.5), a difference that can shift compound partitioning and metabolic stability profiles [2][3]. These orthogonal structural variables mean that substituting the target compound with a para-methyl ester or a 7-CF3 analog without experimental validation carries a material risk of altered pharmacodynamic and pharmacokinetic behavior. The quantitative evidence below documents where measurable differences exist between the target compound and its nearest commercially available analogs.

CF3 positional isomerism 6-CF3 vs 7-CF3 may alter antimalarial target engagement, requiring SAR validation before analog substitution.
Aniline substitution pattern Meta orientation differs from para, potentially shifting binding geometry and physicochemical profile.
Ester group selection Ethyl ester increases lipophilicity vs methyl ester, which can shift ADME properties and metabolic stability.

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate – Comparative Evidence


XLogP3 Lipophilicity: Ethyl vs Methyl Ester

The target compound (ethyl meta-benzoate) has a computed XLogP3-AA of 4.8, compared to 4.5 for the closely related Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate (para-substituted methyl ester, PubChem CID 46397734) [1][2]. This difference of ΔXLogP3 = 0.3 represents a measurable increase in lipophilicity attributable to both the ethyl ester (vs methyl) and the meta-substitution pattern (vs para), which alters the spatial orientation of the ester carbonyl relative to the quinoline scaffold.

XLogP3 Lipophilicity
Data to verify
ΔXLogP3 = +0.3 log units
May shift estimated membrane permeability and metabolic clearance
Computed property; experimental validation recommended
Lipophilicity XLogP3 Drug-likeness ADME

Rotatable Bonds and TPSA

The target compound possesses 5 rotatable bonds and a topological polar surface area (TPSA) of 51.2 Ų as computed in PubChem, compared to 4 rotatable bonds for the para-methyl ester analog [1][2]. The additional rotatable bond in the target compound arises from the ethyl ester group (vs methyl), providing greater conformational flexibility. A TPSA of 51.2 Ų is below the commonly cited threshold of 140 Ų for oral bioavailability, but the specific value relative to analogs can guide optimization strategies.

Rotatable Bonds & TPSA
Data to verify
Δ Rot. bonds = +1; TPSA = 51.2 Ų
Greater flexibility may affect binding entropy; TPSA informs permeability
Computed; verify impact on target affinity and ADME
Rotatable bonds TPSA Permeability Molecular flexibility

CF3 Positional Isomerism on Quinoline

Published studies on fluorinated bisquinolines demonstrate that the position of the trifluoromethyl group on the quinoline ring markedly influences protonation preference and hematin binding, with 7-CF3 substitution permissive for antimalarial activity while 2,8-di-CF3 substitution reverses protonation order from the endocyclic to the exocyclic nitrogen, abrogating efficacy [1]. Although the target compound carries CF3 at the 6-position—a location not directly evaluated in the cited study—the position-dependent effects of CF3 on quinoline electronics are well-established, suggesting that 6-CF3 analogs cannot be assumed bioequivalent to 7-CF3 or 8-CF3 analogs such as floctafenine (8-CF3) or the 7-CF3 analgesic/anti-inflammatory series described by Abadi et al. (2005) [2].

CF3 Position Effects
Class-level
6-CF3: no direct antimalarial data
Position-dependent activity switching expected; extrapolation from 7-/2,8-CF3
Class-level inference; separate SAR required
Antimalarial Trifluoromethyl position Hematin binding Protonation

Purity Grade: ISO-Certified vs Standard

The target compound is available from MolCore at a purity specification of NLT 98% under an ISO-certified quality system . In contrast, the closest structurally analogous commercial compound, Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate (CAS 1216574-53-6), is offered by AK Scientific at a minimum purity specification of 95% . The 3-percentage-point purity difference, combined with ISO certification for the target compound, provides a procurement advantage for applications requiring higher chemical homogeneity, such as biophysical assays or crystallization trials.

Purity Grade
Specification review
NLT 98% (ISO certified) vs 95% comparator
Higher homogeneity supports sensitive assay reproducibility
Supplier specification; confirm via COA
Purity Quality control ISO certification Procurement

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate – Application Scenarios


6-CF3 Pharmacophore in Antimalarial Discovery

For antimalarial drug discovery programs seeking to explore structure-activity relationships beyond the well-characterized 7-CF3 and 8-CF3 series, this compound offers a 6-CF3 substitution pattern that has not been extensively evaluated in published antimalarial SAR. Published evidence demonstrates that CF3 position critically modulates protonation and hematin binding [1], making the 6-CF3 position a logical next step in lead optimization campaigns aiming to overcome resistance or improve selectivity relative to chloroquine and its 7-CF3 analogs.

ADME Profiling with Incremental Lipophilicity

With an XLogP3 of 4.8 (Δ = +0.3 vs the para-methyl ester analog) [2], this compound is suitable for systematic ADME studies where incremental lipophilicity changes are used to probe membrane permeability-metabolic stability trade-offs. The ethyl ester also provides a distinct hydrolysis profile compared to methyl ester prodrugs, enabling comparative pharmacokinetic evaluation.

Biophysical and Crystallography Applications

The NLT 98% purity under ISO certification makes this compound appropriate as a starting material for biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography, where impurities at the 5% level can confound binding measurements or impede crystal formation.

Application
Selection Property
Validation Focus
Antimalarial lead optimization (6-CF3 series)
6-CF3 quinoline pharmacophore
Hematin binding and protonation context
Lipophilicity-dependent ADME profiling
Ethyl ester lipophilicity increment
Permeability-clearance trade-off assessment
Biophysical assay sample preparation
ISO-certified purity grade
Impurity interference in SPR/ITC/crystallization
Quote Request

Request a Quote for Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.